molecular formula C24H29N3O3 B5555958 3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5555958
M. Wt: 407.5 g/mol
InChI Key: YZCCIBMAHSBTJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves multi-step pathways, often starting from simpler aromatic amines or nitriles. For example, 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was synthesized from 2-nitroaniline through a series of reactions including cyclization and aromatic substitutions (Guillon et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a diazaspiro[4.5]decane core, often with various substituents. X-ray diffraction analysis has been used to determine the crystal structures of related compounds, revealing configurations such as planar furan rings and chair conformation cyclohexane rings (Wang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their interaction with different reagents leading to various derivatives. These reactions often involve substitutions at the spiro center or at the nitrogen atoms of the diazaspiro[4.5]decane framework. For instance, acylation and cyclization reactions have been used to produce different spirocyclic compounds with potential biological activities (Farag et al., 2008).

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of 3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives has been explored for various biological activities. One of the significant areas of research includes the synthesis and evaluation of these compounds for their antihypertensive activities. A study by Caroon et al. (1981) on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents, with specific derivatives showing significant activity as alpha-adrenergic blockers in animal models Caroon et al., 1981.

Additionally, Smith et al. (1995) described the synthesis of spiropiperidines, including derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds demonstrated significant antagonist activity against NK2 receptor-induced bronchoconstriction in animal models, highlighting their potential in treating respiratory conditions Smith et al., 1995.

Antimicrobial Applications

Research into the antimicrobial properties of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has also been conducted. Patel et al. (2015) investigated the synthesis and antimicrobial activity of various spiro thiazolinone heterocyclic compounds. Their findings suggested that the fusion of heterocyclic rings in these compounds enhances their antimicrobial activities, indicating their potential in developing new antimicrobial agents Patel et al., 2015.

Anticancer and Antidiabetic Research

Further studies have expanded into the anticancer and antidiabetic potential of spirothiazolidines analogs, including derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. Flefel et al. (2019) developed a series of spirothiazolidines analogs showing significant anticancer activities against human breast and liver carcinoma cell lines, as well as antidiabetic activities, demonstrating their potential as multifunctional therapeutic agents Flefel et al., 2019.

properties

IUPAC Name

3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-19(21-7-3-2-4-8-21)17-27-18-24(30-23(27)29)11-14-26(15-12-24)22(28)10-9-20-6-5-13-25-16-20/h2-8,13,16,19H,9-12,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCCIBMAHSBTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2(CCN(CC2)C(=O)CCC3=CN=CC=C3)OC1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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